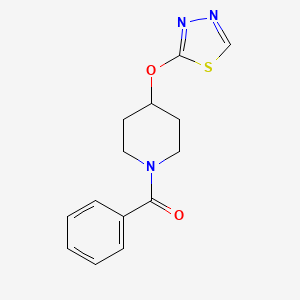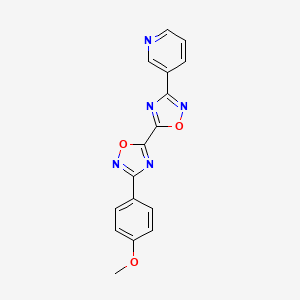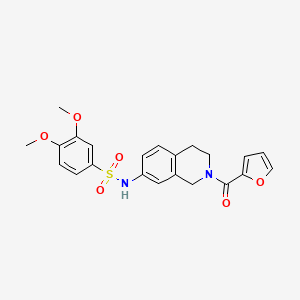
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone" is a heterocyclic compound that includes a thiadiazole moiety linked to a piperidine ring and a phenyl methanone group. This type of compound is of interest due to its potential biological activities, which can include antimicrobial properties as seen in similar structures.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of the core heterocyclic structure followed by various substitution reactions to introduce different functional groups. For example, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione involved a reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of a similar compound was determined to be monoclinic with specific space group parameters, and the molecular interactions included hydrogen bonds and π-π stacking interactions . Another compound's structure was confirmed by single crystal X-ray diffraction studies, revealing a chair conformation for the piperidine ring . These findings suggest that the compound of interest may also exhibit a complex molecular geometry with specific intermolecular interactions.
Chemical Reactions Analysis
Compounds with thiadiazole and piperidine structures can participate in various chemical reactions, including substitution reactions that modify their functional groups. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the thermal properties of a related compound were studied using thermogravimetric analysis, showing stability in a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated to predict the reactivity and stability of the compound .
Relevant Case Studies
Several case studies demonstrate the biological activity of compounds with similar structures. For instance, novel derivatives were synthesized and showed antimicrobial activity against selected bacterial strains . Another study reported the synthesis of novel aryl methanones with significant antibacterial activity against various Gram-positive and Gram-negative bacteria . These studies suggest that the compound "this compound" may also possess similar biological activities, warranting further investigation.
科学的研究の応用
Synthesis and Structural Characterization
Compounds related to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(phenyl)methanone have been synthesized and characterized, demonstrating their potential in the development of new materials and drugs. For example, the synthesis and structural studies of similar compounds have provided insights into their thermal stability and optical properties, as well as their intermolecular interactions, which are essential for designing materials with specific functionalities (Karthik et al., 2021).
Potential Anticancer and Antimicrobial Activities
Several studies have reported the synthesis and evaluation of related compounds for their potential anticancer and antimicrobial activities. For instance, novel compounds synthesized from thiadiazoles and thiophenes have been investigated for their antibacterial activities through structural optimization, DFT calculations, and molecular docking studies (Shahana & Yardily, 2020). Another study focused on the in vitro growth inhibitory activity of thiazole derivatives on human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Lefranc et al., 2013).
Antitubercular and Antifungal Activity
Compounds derived from 1,3,4-thiadiazole have been synthesized and evaluated for their antitubercular and antifungal activities, demonstrating the potential of these compounds in treating infectious diseases. For example, novel imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown significant activity against tubercular and fungal strains, suggesting their use as lead compounds for developing new antimicrobial agents (Syed, Kallanagouda Ramappa, & Alegaon, 2013).
作用機序
Target of Action
Compounds with similar structures have been reported to have a broad range of targets due to their diverse biological activities .
Mode of Action
Similar compounds have been reported to interact with their targets leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various pathways leading to downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good metabolic stabilities .
Result of Action
Similar compounds have been reported to have significant anticancer activity .
Action Environment
Similar compounds have been reported to show pronounced selectivity against cancer cell lines .
将来の方向性
特性
IUPAC Name |
phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUVYBRPMIWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)



![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)
